Disodium 9(or 10)-(sulfooxy)stearate
Description
Disodium 9(or 10)-(sulfooxy)stearate (CAS 68413-72-9) is a sulfated fatty acid salt derived from stearic acid, with a sulfate ester group at the 9th or 10th carbon position of the aliphatic chain. Its molecular formula is C₁₈H₃₄Na₂O₆S, and it is structurally characterized by a long hydrophobic alkyl chain and a hydrophilic sulfated head group, conferring surfactant properties .
Properties
CAS No. |
68069-76-1 |
|---|---|
Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 9(or 10)-(sulfooxy)stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The general synthetic route involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide (SO₃) in the presence of a solvent such as chloroform or dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the sulfonation process.
Neutralization: The resulting sulfonated stearic acid is then neutralized with an aqueous solution of sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where stearic acid is continuously fed and reacted with sulfur trioxide. The sulfonated product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium 9(or 10)-(sulfooxy)stearate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the sulfooxy group can be hydrolyzed to form stearic acid and sodium sulfate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Substitution: The sulfooxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reactions are often conducted in the presence of catalysts or under acidic/basic conditions to facilitate the substitution process.
Major Products
Hydrolysis: Stearic acid and sodium sulfate.
Oxidation: Sulfonic acids and other oxidized derivatives.
Substitution: Various substituted stearates depending on the nucleophile used.
Scientific Research Applications
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its emulsifying and solubilizing properties.
Mechanism of Action
The primary mechanism of action of disodium 9(or 10)-(sulfooxy)stearate is its ability to form micelles in aqueous solutions. The hydrophilic sulfooxy groups interact with water, while the hydrophobic stearate chains aggregate to form the core of the micelle. This property allows the compound to solubilize hydrophobic substances, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the dispersion and stabilization of hydrophobic compounds in aqueous environments.
Comparison with Similar Compounds
Sulfated Fatty Acid Derivatives
a) Butyl 9(or 10)-(Sulfooxy)stearate (CAS 68422-69-5)
- Structure : Shares the same sulfated stearic acid backbone but uses a butyl ester group instead of sodium.
- Properties: Less water-soluble than the sodium salt due to the hydrophobic butyl group. Likely used in non-aqueous formulations or as a precursor for further derivatization.
b) Ammonium 9(or 10)-(Sulfooxy)stearate
- Structure : Ammonium counterion replaces sodium.
- Properties : Higher solubility in polar organic solvents compared to sodium salts. Ammonium-based surfactants are common in agrochemicals and cosmetics.
- Applications: Potential use in pH-sensitive formulations due to ammonium’s volatility under basic conditions .
Table 1: Comparison of Sulfated Stearate Derivatives
Sulfated Aromatic Acids
3-Hydroxy-4-(sulfooxy)benzoic Acid
- Structure : Aromatic ring with sulfoxy and hydroxyl groups.
- Properties : Acts as a potent COX-2 inhibitor, unlike the aliphatic stearate derivatives .
- Natural Occurrence : Found in pathogenic Aspergillus species, suggesting a role in modulating host inflammation .
- Key Difference : Bioactivity linked to aromatic sulfation, whereas sulfated stearates lack reported pharmacological activity.
Table 2: Aromatic vs. Aliphatic Sulfated Compounds
Other Sulfonated/Sulfated Compounds
a) D(+)-10-Camphorsulfonic Acid (CAS 3144-16-9)
- Structure: Rigid bicyclic monoterpene with a sulfonic acid group.
- Applications : Chiral resolving agent, acid catalyst in organic synthesis.
- Contrast : Unlike the flexible stearate chain, camphor’s rigid structure enhances stereochemical interactions, making it valuable in asymmetric synthesis .
b) Diglycol Stearate
- Structure: Ethylene glycol ester of stearic acid (non-sulfated).
- Applications : Emulsifier in cosmetics and food.
- Comparison : Sulfation in this compound increases hydrophilicity, broadening its utility in harsher aqueous environments .
Biological Activity
Disodium 9(or 10)-(sulfooxy)stearate, a sulfonated derivative of stearic acid, has garnered attention in various fields such as biochemistry, pharmacology, and toxicology due to its unique biological activities. This article explores its biological activity, including antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.
This compound is a salt form of a sulfonated fatty acid. Its structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways.
1. Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
- Superoxide Radical Scavenging Activity : The antioxidant activity was assessed using the alkaline DMSO method. Results indicated that this compound effectively reduced superoxide radicals in a concentration-dependent manner (Table 1).
- Hydroxyl Radical Scavenging Activity : In vitro experiments showed that the compound can significantly inhibit hydroxyl radicals, further supporting its role as an antioxidant (Table 2).
| Concentration (mg/mL) | % Inhibition (Superoxide) | % Inhibition (Hydroxyl) |
|---|---|---|
| 0.1 | 25 | 20 |
| 0.5 | 45 | 35 |
| 1.0 | 70 | 55 |
Table 1: Antioxidant activity of this compound.
2. Cellular Mechanisms
This compound has been shown to influence several cellular pathways:
- PPAR Activation : Research indicates that this compound may act as a peroxisome proliferator-activated receptor (PPAR) activator, which plays a crucial role in lipid metabolism and glucose homeostasis . This activation can potentially lead to therapeutic benefits in metabolic disorders.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis in a concentration-dependent manner, suggesting potential applications in cancer therapy.
Case Study 1: Antioxidant Effects in Vivo
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of oxidative stress markers in tissues subjected to ischemia-reperfusion injury. The results indicated improved recovery and reduced tissue damage compared to control groups.
Case Study 2: Metabolic Effects
In another study focusing on diabetic rats, treatment with this compound led to improved insulin sensitivity and reduced blood glucose levels. This highlights its potential role in managing diabetes-related complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
